molecular formula C15H12Cl2N2O B2771691 2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole CAS No. 202065-57-4

2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole

Cat. No.: B2771691
CAS No.: 202065-57-4
M. Wt: 307.17
InChI Key: IMPWRUOKXVBOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole is an organic compound with the molecular formula C14H11Cl3N2O This compound is known for its unique chemical structure, which includes a benzimidazole core substituted with a 2,4-dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to yield the desired benzimidazole derivative . The reaction conditions often include refluxing in dry acetone with anhydrous potassium carbonate as a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization from ethanol/dimethylformamide mixtures are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to dechlorinated or partially reduced products.

Scientific Research Applications

2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole is unique due to its benzimidazole core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(2,4-dichlorophenoxy)methyl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O/c1-19-13-5-3-2-4-12(13)18-15(19)9-20-14-7-6-10(16)8-11(14)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPWRUOKXVBOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.